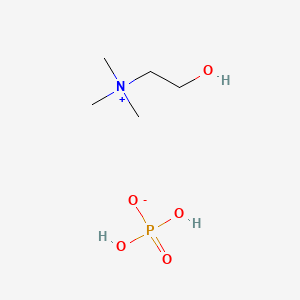
3-乙炔基吡啶
描述
3-Ethynylpyridine is a compound that is part of a broader class of ethynylpyridines, which are characterized by the presence of an ethynyl group (—C≡CH) attached to a pyridine ring. While the provided papers do not directly discuss 3-ethynylpyridine, they do provide insights into the chemistry of closely related compounds, such as 2- and 3,5-diethynylpyridines, which can help infer some aspects of 3-ethynylpyridine's behavior and properties.
Synthesis Analysis
The synthesis of ethynylpyridine derivatives often involves palladium-catalyzed coupling reactions or reactions with organometallic compounds. For instance, 3,5-diethynylpyridine reacts with gold(I) compounds to form various metal complexes, as demonstrated in the synthesis of dinuclear and trinuclear complexes with gold and platinum . Similarly, the synthesis of 1,3-dithiol-2-ylidene derivatives containing bis(ethynylpyridine) units also involves a palladium-catalyzed reaction . These examples suggest that the synthesis of 3-ethynylpyridine derivatives could potentially follow similar pathways involving transition metal-catalyzed reactions.
Molecular Structure Analysis
The molecular structure of ethynylpyridine derivatives is often characterized by X-ray crystallography. For example, the structure of a tris-hydroboration product of 2,5-diethynylpyridine was determined using single-crystal X-ray diffraction . This technique allows for the precise determination of the molecular geometry and the spatial arrangement of atoms within the compound, which is crucial for understanding the compound's reactivity and properties.
Chemical Reactions Analysis
Ethynylpyridines can undergo various chemical reactions, including hydroboration, as seen in the reaction of 2,5-diethynylpyridine with dimesitylborane to give a novel tris-hydroboration product . Additionally, the reactivity of the ethynyl group in these compounds can lead to the formation of metal complexes, as shown by the reactions of 3,5-diethynylpyridine with gold(I) compounds . These reactions highlight the versatility of ethynylpyridines in forming diverse chemical structures with different metals and organic groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethynylpyridine derivatives can be studied using various spectroscopic techniques, such as IR and Raman spectroscopy, as well as computational methods like DFT calculations. For instance, the vibrational properties and hydrogen bonding behavior of 2- and 3-ethynylpyridine were characterized using IR spectroscopy and DFT calculations . Additionally, the electronic properties, such as absorption spectra and redox behavior, can be investigated to understand the charge-transfer interactions within the molecules . These studies provide insights into the stability, electronic structure, and potential applications of ethynylpyridine derivatives in materials science and catalysis.
科学研究应用
土壤硝化抑制
3-乙炔基吡啶,也称为2-乙炔基吡啶,已被确认为土壤中硝化的有效抑制剂。McCarty和Bremner(1990年)的研究比较了2-乙炔基吡啶与其他用作肥料改良剂的化合物对硝化的影响,发现它在抑制硝化方面效果显著,尤其是对NH₄-N相比尿素-N。该化合物被注意到对尿素水解或土壤中NO₃的反硝化的影响很小,其有效性因土壤类型和温度而异。这项研究表明2-乙炔基吡啶作为一种有前途的改良剂,可以延缓土壤中肥料氮的硝化(McCarty & Bremner, 1990)。
分子电子学
包含乙炔基吡啶结构的分子3-硝基-2-(3'-硝基-2'-乙炔基吡啶)-5-硫代吡啶,在分子电子学中显示出潜力。Derosa、Guda和Seminario(2003年)研究了其作为可编程分子二极管的用途,由电荷诱导的构象变化驱动。这种分子表现出整流行为,可以作为存储器件或纳米致动器,由外部场或偏压控制。这些发现为在先进电子应用中利用乙炔基吡啶衍生物开辟了途径(Derosa, Guda, & Seminario, 2003)。
有机金属化学
在有机金属化学领域,2-乙炔基吡啶展示了有趣的反应性。Le、Selnau和Merola(1994年)的研究探讨了mer-(Me3P)3Ir(H)(H)(Cl)和2-乙炔基吡啶之间的反应,导致形成一种不寻常的3.3.0-氮杂环辛烷三烯。这种化合物通过X射线衍射表征,突显了乙炔基吡啶在形成复杂结构方面的独特反应性,为有机金属化学中新颖合成途径提供了见解(Le, Selnau, & Merola, 1994)。
聚合物科学
在聚合物科学中,带酰胺侧链的间位乙炔基吡啶聚合物已被研究其在与稀土金属配位时在水中的稳定性。Makida、Abe和Inouye(2015年)合成了一种两性间位乙炔基吡啶聚合物,并研究了金属盐对其结构的影响。他们观察到与Sc(OTf)3一起,聚合物的螺旋结构得到了增强稳定,表明乙炔基吡啶衍生物在开发具有特定金属配位性能的先进材料方面具有潜力(Makida, Abe, & Inouye, 2015)。
作用机制
Target of Action
It is known that 3-ethynylpyridine is a biochemical reagent used in life science research .
Mode of Action
3-Ethynylpyridine is a click chemistry reagent, which means it contains an alkyne group. This alkyne group allows 3-Ethynylpyridine to undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction is often used to create a variety of new compounds in chemical research.
Biochemical Pathways
Its ability to participate in cuaac reactions suggests that it could potentially influence a wide range of biochemical pathways, depending on the azide-containing molecules it interacts with .
Result of Action
The molecular and cellular effects of 3-Ethynylpyridine’s action are largely dependent on the specific context of its use. In general, its role as a click chemistry reagent allows it to facilitate the formation of new compounds, which could have a wide range of potential effects .
Action Environment
The action, efficacy, and stability of 3-Ethynylpyridine can be influenced by various environmental factors. For instance, the CuAAC reactions it participates in are typically catalyzed by copper, so the presence and concentration of copper in the environment would be a key factor . Other factors, such as temperature and pH, could also potentially influence its reactivity and stability.
安全和危害
3-Ethynylpyridine is classified as a flammable solid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
属性
IUPAC Name |
3-ethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N/c1-2-7-4-3-5-8-6-7/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRPXACRDTXENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70947958 | |
| Record name | 3-Ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70947958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynylpyridine | |
CAS RN |
2510-23-8, 121697-66-3 | |
| Record name | 3-Ethynylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2510-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-ethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70947958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethynylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Ethynylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and available spectroscopic data for 3-Ethynylpyridine?
A: 3-Ethynylpyridine has the molecular formula C7H5N and a molecular weight of 103.12 g/mol. Spectroscopic characterization data can be found in various publications, including information on its IR [] and NMR spectra [, , ].
Q2: How is 3-Ethynylpyridine used in the synthesis of other compounds?
A: 3-Ethynylpyridine serves as a versatile building block in organic synthesis. It undergoes Sonogashira coupling reactions with aryl halides to form substituted alkynes [, ]. Additionally, it can be polymerized to yield poly(3-ethynylpyridine) derivatives, which are conjugated polymers with potential applications in materials science [].
Q3: Can you elaborate on the use of 3-Ethynylpyridine in developing water-soluble phthalocyanines?
A: Researchers have successfully synthesized water-soluble, tri-cationic and -anionic phthalocyanines using 3-ethynylpyridine as a key starting material []. The process involves palladium-catalyzed coupling reactions between iodinated phthalocyanines and 3-ethynylpyridine, followed by N-methylation. These novel phthalocyanines are of interest for their potential applications as photosensitizers in photodynamic therapy.
Q4: How is 3-Ethynylpyridine employed in the development of photolabile ruthenium complexes for soft materials and biological applications?
A: Ruthenium(II) polypyridyl complexes incorporating 3-ethynylpyridine as a ligand exhibit photoinduced ligand exchange properties []. This feature enables their use as photodegradable crosslinkers in various applications. For instance, the complex Ru(bpy)2(3-ethynylpyridine)2 (RuBEP) has been utilized in copper-mediated azide-alkyne cycloaddition (CuAAC) reactions to circularize azide-terminated oligonucleotides, crucial for gene regulation and transcriptome analysis.
Q5: What are the applications of 3-Ethynylpyridine in the synthesis of fluorescent metallacages for drug delivery?
A: Researchers have incorporated 3-Ethynylpyridine into the structure of self-assembled [Pd2L4]4+ metallacages designed for drug delivery applications [, ]. These cages can encapsulate the anticancer drug cisplatin within their hydrophobic cavity. The 3-Ethynylpyridine moiety, functionalized with dipyrromethene (BODIPY) groups, imparts fluorescence properties to the cages, enabling their tracking within cells. Studies have shown that these fluorescent cages are taken up by melanoma cells and accumulate in melanosomes.
Q6: How does 3-Ethynylpyridine contribute to the design of supramolecular radiotherapeutics?
A: Scientists have explored the potential of 3-Ethynylpyridine-containing metallacycles as targeted radiotherapeutics []. A cationic [Pd2L2]4+ metallacycle, incorporating 3-Ethynylpyridine ligands and the DOTA chelator, was designed to target the somatostatin-2 receptor (sst2R). This metallacycle successfully bound lutetium-177, a β-- and γ-emitter, and exhibited high affinity for sst2R in in vitro studies. While stability in biological media remains a challenge, these findings highlight the potential of 3-Ethynylpyridine-based supramolecular structures for targeted radionuclide therapy.
Q7: What is known about the environmental impact and degradation of 3-Ethynylpyridine?
A7: Currently, limited information is available regarding the specific environmental impact and degradation pathways of 3-Ethynylpyridine. Further research is needed to assess its ecotoxicological effects and develop strategies for mitigating any potential negative impacts on the environment.
Q8: Are there any known resistance mechanisms to compounds incorporating 3-Ethynylpyridine?
A8: As 3-Ethynylpyridine is primarily used as a building block in the synthesis of various compounds, resistance mechanisms would be specific to the final compound and its target. Currently, there is no information available on resistance mechanisms specific to 3-Ethynylpyridine itself.
Q9: What analytical methods are employed for the characterization and quantification of 3-Ethynylpyridine?
A9: Various analytical techniques are used to characterize and quantify 3-Ethynylpyridine, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















